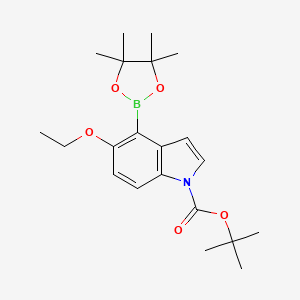![molecular formula C8H11N B13550663 1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
1-Ethynyl-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-7-azabicyclo[221]heptane is a bicyclic compound with the molecular formula C8H11N It is characterized by a unique structure that includes an ethynyl group attached to a 7-azabicyclo[221]heptane framework
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide . This reaction typically requires specific conditions, such as the use of a strong base like sodium hydride (NaH) to facilitate the cyclization process.
Analyse Chemischer Reaktionen
1-Ethynyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed processes for substitution reactions and strong bases or acids for oxidation and reduction reactions .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-7-azabicyclo[2.2.1]heptane can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in different applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ethynyl group and the specific arrangement of atoms in its bicyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
1-ethynyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2 |
InChI-Schlüssel |
KRLOIZFGAGSIEN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CCC(N1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


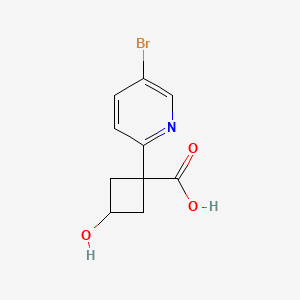


![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
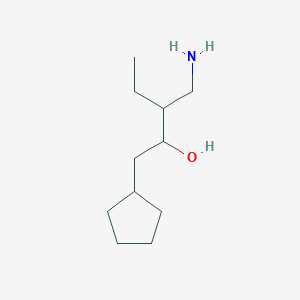
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
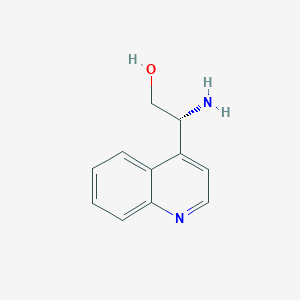
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

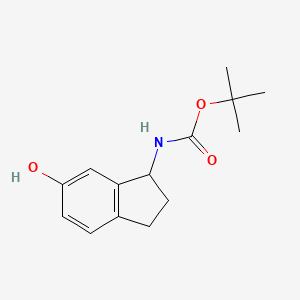
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
